molecular formula C12H14N2O5S B2772070 (E)-4-((4-nitrostyryl)sulfonyl)morpholine CAS No. 110417-49-7

(E)-4-((4-nitrostyryl)sulfonyl)morpholine

Cat. No.: B2772070
CAS No.: 110417-49-7
M. Wt: 298.31
InChI Key: JALYXQMJMKUPGC-BJMVGYQFSA-N
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Description

(E)-4-((4-nitrostyryl)sulfonyl)morpholine is an organic compound characterized by the presence of a morpholine ring, a nitrostyryl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((4-nitrostyryl)sulfonyl)morpholine typically involves the reaction of 4-nitrobenzaldehyde with morpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-4-((4-nitrostyryl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(E)-4-((4-nitrostyryl)sulfonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-((4-nitrostyryl)sulfonyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    4-nitrostyrene: Lacks the sulfonyl and morpholine groups.

    Sulfonylmorpholine: Lacks the nitrostyryl group.

    4-nitrobenzaldehyde: Lacks the sulfonyl and morpholine groups.

Uniqueness: (E)-4-((4-nitrostyryl)sulfonyl)morpholine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-14(16)12-3-1-11(2-4-12)5-10-20(17,18)13-6-8-19-9-7-13/h1-5,10H,6-9H2/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALYXQMJMKUPGC-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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